2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one
Description
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is a bicyclic heteroaromatic compound featuring a fused furan and pyridinone ring system with a bromine substituent at the 2-position. Its structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bromodomain inhibitors and kinase-targeting molecules. The compound’s reactivity and biological activity are influenced by the oxygen atom in the furan ring and the electron-withdrawing bromine substituent.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
2-bromo-5,6-dihydro-4H-furo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H6BrNO2/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10) |
InChI Key |
HSXZSPFTDDTBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one typically involves a multi-step process. One common method includes the bromination of a precursor furo[2,3-C]pyridin-7-one compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[2,3-C]pyridin-7-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective inhibitor of bromodomain and extra-terminal (BET) proteins, which are targets for cancer therapy.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one involves its interaction with specific molecular targets, such as BET proteins. The compound binds to the bromodomains of these proteins, inhibiting their function and thereby affecting gene expression and cellular proliferation. This mechanism is particularly relevant in the context of cancer, where BET inhibitors can reduce the growth of tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bicyclic Pyridinone Derivatives
Key analogs differ in their heterocyclic core (furo, thieno, or pyrrolo systems) and substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Table 2: Reaction Yields in Key Syntheses
| Reaction Type | Furo Analog Yield | Thieno Analog Yield | Pyrrolo Analog Yield |
|---|---|---|---|
| Cross-Coupling (Cu-catalyzed) | 58% | 76% | N/A |
| Borylation (Pd-catalyzed) | N/A | N/A | 95% |
Physicochemical Properties
- Molecular Weight and Solubility: The furo analog (C₇H₅BrNO₂) has a molecular weight of 228.03 g/mol. The thieno analog (C₇H₆BrNOS) is slightly heavier (248.10 g/mol) due to sulfur’s atomic mass . Methyl and aryl substituents in pyrrolo analogs enhance lipophilicity, improving membrane permeability .
Table 3: Molecular Descriptors
Biological Activity
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one (CAS Number: 1368143-91-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6BrNO2
- Molecular Weight : 216.0320 g/mol
- SMILES Notation : Brc1cc2c(o1)C(=O)NCC2
Antimicrobial Activity
Recent studies have indicated that 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting a potential role in developing new antibacterial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophage cell lines.
Case Study: Inhibition of TNF-alpha Production
A study conducted on RAW264.7 macrophages revealed that treatment with 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one significantly reduced TNF-alpha levels compared to controls.
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 150 |
| Compound Treatment (10 µM) | 80 |
| Compound Treatment (50 µM) | 40 |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and cell signaling pathways involved in inflammation and apoptosis .
- Cellular Signaling Modulation : The compound may influence cellular pathways related to oxidative stress and inflammatory responses.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one. Preliminary data suggest favorable oral bioavailability and brain penetration, making it a candidate for neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
